molecular formula C15H18N2O5S2 B2642895 3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole CAS No. 1448031-04-6

3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole

Cat. No.: B2642895
CAS No.: 1448031-04-6
M. Wt: 370.44
InChI Key: UHJMZXVKLDRQRN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole is a synthetic isoxazole derivative of significant interest in early-stage medicinal chemistry and drug discovery research. The compound features a unique bis-sulfonamide structure, incorporating both a 3,5-dimethylisoxazole core and a 3-(phenylsulfonyl)pyrrolidine moiety. This specific architecture suggests potential as a versatile scaffold for developing novel bioactive molecules. Isoxazoles are a prominent class of electron-rich heterocycles in pharmaceutical research, known for their diverse biological activities and presence in compounds with antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . The strategic incorporation of sulfonyl groups adjacent to the nitrogen-containing pyrrolidine ring is a recognized strategy in ligand design for central nervous system (CNS) targets, as demonstrated by related compounds. For instance, structurally similar 3,5-dimethyl-isoxazole-4-carboxylic acid amide derivatives, which also contain a pyrrolidine sulfonamide group, have been identified as potent, selective, and centrally penetrant histamine H3 receptor (H3R) antagonists/inverse agonists . Such compounds have shown promising activity in experimental models of depression, highlighting the therapeutic potential of this chemical class . Consequently, this compound is a valuable chemical tool for researchers exploring new ligands for G-protein coupled receptors (GPCRs), investigating structure-activity relationships (SAR) in complex heterocyclic systems, and developing potential therapeutics for neurological disorders. This product is provided for early discovery research and is intended For Research Use Only.

Properties

IUPAC Name

4-[3-(benzenesulfonyl)pyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S2/c1-11-15(12(2)22-16-11)24(20,21)17-9-8-14(10-17)23(18,19)13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJMZXVKLDRQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the dimethyl groups and the pyrrolidine ring. The phenylsulfonyl group is then added to the pyrrolidine ring through sulfonylation reactions. Common reagents used in these reactions include sulfonyl chlorides, pyrrolidine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The isoxazole ring and pyrrolidine moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Notes

  • Data Limitations : Direct experimental data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation from analogs.
  • Contradictions : highlights lower yields for sulfonamide-linked piperidines, but the target compound’s dual sulfonyl groups may exacerbate synthetic challenges.
  • Research Gaps : Solubility, stability, and biological activity data for the target compound remain unverified and require further investigation.

Biological Activity

The compound 3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole is a derivative of isoxazole, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H26N2O3SC_{18}H_{26}N_2O_3S with a molecular weight of 350.5 g/mol. The structure includes a sulfonamide group, which is known for enhancing biological activity through various mechanisms.

The biological activity of isoxazole derivatives often stems from their ability to interact with specific biological targets. Key mechanisms include:

  • Antibacterial Activity : Sulfonamide groups are known to inhibit bacterial growth by interfering with folic acid synthesis. Compounds like 3,5-Dimethylisoxazole derivatives have shown effectiveness against both gram-positive and gram-negative bacteria .
  • Anticancer Properties : Isoxazole derivatives have demonstrated anticancer activity through various pathways, including apoptosis induction and cell cycle arrest. For instance, compounds with structural similarities to 3,5-Dimethylisoxazole have shown IC50 values in the micromolar range against various cancer cell lines .

Biological Activity Data

Activity Type IC50 Value (µM) Cell Line/Organism Reference
AntibacterialN/AVarious Bacteria
Anticancer42.8MCF-7 (Breast Cancer)
Anticancer16.0HCT116 (Colon Cancer)
Anticancer67.6U87 (Glioblastoma)

Case Studies

  • Anticancer Activity : A study synthesized several isoxazole derivatives and evaluated their anticancer properties against human cancer cell lines. The compound exhibited significant antiproliferative effects, particularly in MCF-7 and HCT116 cells, with IC50 values indicating strong potential for further development as an anticancer agent .
  • Antibacterial Efficacy : Research has demonstrated that sulfonamide-containing isoxazole derivatives possess broad-spectrum antibacterial activity. The mechanism involves inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis .
  • Structure-Activity Relationship (SAR) : Studies have elucidated the SAR of isoxazole derivatives, indicating that modifications to the sulfonamide group can enhance biological activity. For example, the introduction of electron-donating groups significantly improved anticancer potency .

Q & A

Q. Methodological Optimization :

  • Use anhydrous conditions (e.g., dry THF) to suppress hydrolysis of sulfonyl chlorides .
  • Control reaction temperatures (e.g., 0–25°C) to slow side reactions .
  • Employ HPLC or column chromatography for purification, leveraging differences in polarity between intermediates .

How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?

Advanced Analytical Workflow
Conflicting NMR or mass spectrometry data may arise due to rotational isomerism or crystal packing effects. A systematic approach includes:

Multi-nuclear NMR : Compare 1H^1H, 13C^13C, and 15N^15N spectra to confirm sulfonamide connectivity .

DFT Calculations : Predict 1H^1H chemical shifts and compare with experimental data to validate rotational conformers .

X-ray Crystallography : Resolve absolute configuration if crystal growth is feasible (e.g., using slow evaporation in dichloromethane/hexane) .

What pharmacological screening strategies are suitable for evaluating this compound’s bioactivity?

Q. Basic Biological Evaluation

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anti-inflammatory screening : Measure COX-2 inhibition using ELISA kits, comparing potency to celecoxib .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Q. Advanced Mechanistic Probes :

  • SAR studies : Modify the phenylsulfonyl or pyrrolidine groups to assess their roles in target binding .
  • Molecular docking : Model interactions with COX-2 or bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

How do electronic effects of the sulfonyl groups influence reactivity in downstream functionalization?

Advanced Chemical Reactivity
The electron-withdrawing sulfonyl groups activate the isoxazole ring toward nucleophilic substitution but deactivate it for electrophilic attacks:

  • Nucleophilic Aromatic Substitution : Replace the 4-sulfonyl group with amines under microwave-assisted conditions (e.g., DMF, 120°C) .
  • Electrophilic Challenges : Use directing groups (e.g., boronate esters) to enable regioselective halogenation .

Q. Methodological Guidance

  • SPARC Calculator : Estimate pKa and logP to predict absorption .
  • SwissADME : Simulate cytochrome P450 metabolism and identify vulnerable sites (e.g., sulfonyl groups) .
  • GLORY : Predict glucuronidation and sulfation sites using fragment-based machine learning .

How can the stereochemistry of the pyrrolidine-sulfonyl moiety impact biological activity?

Advanced Structural Analysis
The 3-(phenylsulfonyl)pyrrolidine group may adopt distinct conformers, affecting target binding. To assess this:

Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column .

Pharmacophore Mapping : Compare docking scores of (R)- and (S)-configurations against protein targets .

What strategies mitigate degradation during long-term storage of this compound?

Q. Basic Stability Protocols

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Light Protection : Use amber vials to avoid photodegradation of the isoxazole ring .

Q. Degradation Pathways :

ConditionDegradation ProductMitigation StrategyReference
High humiditySulfonic acid derivativeDesiccant (silica gel)
UV exposureRing-opened isoxazoleStore in dark at -80°C

How can researchers validate the purity of intermediates during multi-step synthesis?

Q. Quality Control Workflow

  • TLC Monitoring : Use ethyl acetate/hexane (3:7) to track reaction progress .
  • HPLC-DAD : Quantify impurities >0.1% with a C18 column (ACN/water gradient) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

What are the limitations of current SAR studies for this compound class, and how can they be addressed?

Q. Critical Research Gaps

  • Limited 3D structural data : Few X-ray structures of target complexes hinder precise SAR .
  • Off-target effects : Poor selectivity for kinases or ion channels in broad screens .

Q. Advanced Solutions :

  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution .
  • PROTAC Design : Link the compound to E3 ligase binders for targeted protein degradation .

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